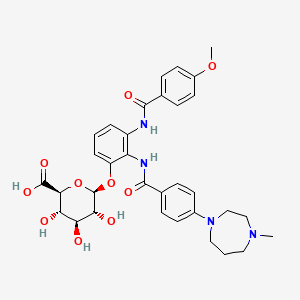

Darexaban glucuronide

説明

特性

分子式 |

C33H38N4O10 |

|---|---|

分子量 |

650.7 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(4-methoxybenzoyl)amino]-2-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C33H38N4O10/c1-36-15-4-16-37(18-17-36)21-11-7-19(8-12-21)31(42)35-25-23(34-30(41)20-9-13-22(45-2)14-10-20)5-3-6-24(25)46-33-28(40)26(38)27(39)29(47-33)32(43)44/h3,5-14,26-29,33,38-40H,4,15-18H2,1-2H3,(H,34,41)(H,35,42)(H,43,44)/t26-,27-,28+,29-,33+/m0/s1 |

InChIキー |

IOUMBCGOXOKZAE-CLIYFGAVSA-N |

異性体SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC |

正規SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

YM-222714; YM 222714; YM222714; Darexaban glucuronide |

製品の起源 |

United States |

Foundational & Exploratory

Darexaban glucuronide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Darexaban (B1669829) Glucuronide

Introduction

Darexaban (YM150) is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Following oral administration, darexaban undergoes extensive and rapid first-pass metabolism to form its primary and pharmacologically active metabolite, darexaban glucuronide (YM-222714).[1][2][3][4] This glucuronide conjugate is the major circulating component in humans and is the principal determinant of the in vivo antithrombotic effect.[1][2][3][4][5][6][7][8] In fact, plasma levels of the parent darexaban are often less than 1% of its glucuronide metabolite.[4] this compound is equipotent to its parent drug in terms of anti-FXa activity.[4][5] Understanding the synthesis and characterization of this active metabolite is crucial for researchers, scientists, and drug development professionals in the field of anticoagulant therapy. Although the clinical development of darexaban was discontinued, the methodologies associated with it remain valuable.[1][7]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Compound Name | This compound | [7] |

| Synonym | YM-222714 | [7][8] |

| CAS Number | 432029-12-4 | [7] |

| Chemical Formula | C₃₃H₃₈N₄O₁₀ | [7] |

| Exact Mass | 650.2588 | [7] |

| Molecular Weight | 650.69 | [7] |

| Elemental Analysis | C, 60.91; H, 5.89; N, 8.61; O, 24.59 | [7] |

Synthesis of this compound

The most biologically relevant method for synthesizing this compound for research purposes is through an enzymatic approach that mimics its in vivo formation.[2] This biotransformation is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[1][2]

Key Enzymes in Darexaban Glucuronidation

The glucuronidation of darexaban is mediated by multiple UGT1A family enzymes.[5] UGT1A9 is the predominant enzyme in the liver, while UGT1A10 is key in the intestine.[1][2][3][5]

| Enzyme | Primary Location | Role in Darexaban Metabolism | Reference |

| UGT1A9 | Liver | Major enzyme for systemic glucuronidation. | [2][3][5] |

| UGT1A10 | Intestine | Key enzyme in first-pass metabolism. | [2][3][5] |

| UGT1A7 | Intestine | Minor role in glucuronidation. | [3][5] |

| UGT1A8 | Intestine | Minor role in glucuronidation. | [3][5] |

Kinetic Parameters for Darexaban Glucuronidation

| Enzyme Source | Kinetic Parameter (Km) | Reference |

| Human Liver Microsomes (HLM) | >250 µM | [1][3] |

| Human Intestinal Microsomes (HIM) | 27.3 µM | [1][3] |

| Recombinant UGT1A10 | 34.2 µM | [1][3] |

Experimental Protocol: Enzymatic Synthesis and Purification

This protocol details a robust method for producing this compound for research applications.[2]

1. Reaction Mixture Preparation:

-

Darexaban: Prepare a stock solution in a suitable solvent (e.g., DMSO) and add to the reaction buffer to achieve the desired final concentration.

-

UDP-glucuronic acid (UDPGA): Add the UDPGA cofactor to the reaction mixture.

-

UGT Enzymes: Use human liver microsomes, intestinal microsomes, or recombinant UGT1A9/UGT1A10.

-

Buffer: A phosphate (B84403) buffer (e.g., 50 mM, pH 7.4) containing magnesium chloride is typically used.

2. Incubation:

-

Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.[2] Optimal incubation time may need to be determined empirically.[2]

3. Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing 0.1% formic acid.[2]

4. Protein Precipitation:

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[1][2]

5. Purification:

-

Collect the supernatant containing the synthesized this compound.[2]

-

Purify the product using preparative High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing the pure product and lyophilize to obtain the final solid product.[2]

Characterization and Analytical Methods

Accurate characterization of the synthesized this compound is essential to confirm its identity, purity, and structure.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the ideal method for the quantification of darexaban and this compound in biological matrices and reaction mixtures.[1][2]

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add an internal standard solution (e.g., stable isotope-labeled this compound).[1]

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture for 1 minute.[1]

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]

-

Reconstitute the residue in a suitable mobile phase for injection.[1]

2. LC-MS/MS System:

-

Chromatographic System: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.[2]

-

Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes is typically used.[2]

-

Flow Rate: 0.3-0.5 mL/min.[2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[1][2]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both darexaban and this compound.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of darexaban, an oral factor Xa inhibitor, in human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics of darexaban are not affected to a clinically relevant degree by rifampicin, a strong inducer of P-glycoprotein and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

Darexaban glucuronide mechanism of action as a Factor Xa inhibitor

An In-Depth Technical Guide to the Mechanism of Action of Darexaban (B1669829) Glucuronide as a Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban (formerly YM150) is an orally administered anticoagulant that acts as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Developed by Astellas Pharma, it was investigated for the prevention of thromboembolic events.[1] A notable characteristic of darexaban is its rapid and extensive first-pass metabolism into its active metabolite, darexaban glucuronide (YM-222714).[3][4] This glucuronide conjugate is the primary circulating entity and is predominantly responsible for the observed antithrombotic effects in vivo.[3][5] Although the clinical development of darexaban was discontinued (B1498344) in 2011, its pharmacology and mechanism of action remain of significant interest for research in the field of anticoagulation.[1][4][6]

Core Mechanism of Action

Factor Xa is a serine protease that sits (B43327) at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1] Its primary function is to cleave prothrombin (Factor II) to generate thrombin (Factor IIa), which in turn catalyzes the conversion of soluble fibrinogen into an insoluble fibrin (B1330869) mesh, the structural basis of a blood clot.[1][4]

Darexaban and its active metabolite, this compound, are potent, selective, and competitive direct inhibitors of Factor Xa.[1][7] They bind to the active site of FXa, thereby blocking its enzymatic activity.[1] This inhibition occurs for both free FXa and FXa that is part of the prothrombinase complex.[1][5][7] Unlike indirect inhibitors such as heparin, their action is independent of antithrombin.[1][7] By directly inhibiting FXa, this compound effectively reduces the generation of thrombin, leading to a dose-dependent decrease in fibrin clot formation.[1][4]

Quantitative Data Summary

The inhibitory potency and anticoagulant effects of darexaban and this compound have been quantified through various in vitro assays. The key parameters are summarized below.

Table 1: In Vitro Inhibitory Potency and Anticoagulant Activity

| Compound | Parameter | Value | Conditions / Assay | Reference |

| Darexaban | K_i_ (human FXa) | 0.031 µM | Enzyme Assay | [7][8] |

| IC_50 (human FXa) | 54.6 nM (0.0546 µM) | Enzyme Assay | ||

| Prothrombin Time (PT) Doubling Conc. | 1.2 µM | Human Plasma | [2][7] | |

| This compound | K_i (human FXa) | 0.020 µM | Enzyme Assay | [2][7][8] |

| Prothrombin Time (PT) Doubling Conc. | 0.95 µM | Human Plasma | [2][7] |

Table 2: Summary of Pharmacokinetic Parameters of this compound

| Parameter | Value | Population | Reference |

| Time to C_max_ (T_max_) | 1 - 1.5 hours | Healthy Subjects | [3][4] |

| Half-life (t_½_) | ~14 - 18 hours | Healthy Subjects | [3][4] |

| Excretion | Renal and Fecal | Healthy Subjects | [4] |

| Effect of Food | Minimal | Healthy Subjects | [4] |

Experimental Protocols

The characterization of Factor Xa inhibitors like this compound relies on standardized in vitro assays.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

Objective: To determine the inhibitory potency (K_i_ or IC_50_) of a compound against purified human Factor Xa.[3][8]

Principle: The activity of Factor Xa is quantified by its ability to cleave a specific chromogenic substrate, which releases a colored product (e.g., p-nitroaniline, pNA).[1][2] The rate of color development, measured spectrophotometrically at 405 nm, is proportional to FXa activity.[1][2] The presence of an inhibitor reduces the rate of substrate cleavage.[2]

Materials:

-

Assay Buffer (e.g., Tris-HCl, pH 7.4-8.3, containing NaCl, EDTA, or CaCl₂)[1][3]

-

Test Compounds (Darexaban, this compound) dissolved in a suitable solvent (e.g., DMSO)[2][3]

-

Microplate reader capable of kinetic measurements at 405 nm[1][2]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) remains constant and low (<1%) across all wells.[1][2]

-

Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound dilutions. Include control wells for 100% enzyme activity (solvent only) and 0% activity/background (buffer only).[1]

-

Enzyme Addition: Add a fixed concentration of purified human Factor Xa to all wells except the background controls.[1]

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.[1][2]

-

Reaction Initiation: Add the pre-warmed chromogenic FXa substrate to all wells to start the reaction.[1][2]

-

Kinetic Measurement: Immediately place the plate in a reader pre-heated to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.[1][2]

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC_50_ value by fitting the data to a four-parameter logistic equation.[2]

-

The inhibition constant (K_i_) can be calculated from the IC_50_ value using the Cheng-Prusoff equation for competitive inhibitors, requiring knowledge of the substrate concentration and its Michaelis constant (K_m_).

Prothrombin Time (PT) Assay

Objective: To assess the overall effect of an inhibitor on the extrinsic and common pathways of the coagulation cascade in plasma.

Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin (B12709170) reagent (a source of tissue factor and phospholipids).[1] The presence of an FXa inhibitor will prolong this clotting time.

Materials:

-

Citrated platelet-poor plasma (human)[2]

-

PT reagent (Thromboplastin)[1]

-

Test Compounds (Darexaban, this compound)

-

Coagulometer[1]

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound in human plasma.

-

Incubation: Incubate the plasma samples at 37°C.[1]

-

Clot Initiation: Add the pre-warmed PT reagent to the plasma sample to initiate clotting.[1]

-

Measurement: The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.[1]

Data Analysis:

-

Plot the clotting times against the inhibitor concentrations.

-

Determine the concentration of the inhibitor required to double the baseline PT of the plasma sample.[2][7]

Mandatory Visualizations

Caption: The Coagulation Cascade and Darexaban's Point of Inhibition.

Caption: Workflow for Determining Factor Xa Inhibition via Chromogenic Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Darexaban - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Anticoagulant - Wikipedia [en.wikipedia.org]

- 7. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In Vitro Pharmacology of Darexaban Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darexaban, an oral direct inhibitor of Factor Xa (FXa), undergoes extensive and rapid first-pass metabolism to its active metabolite, Darexaban glucuronide (YM-222714).[1][2] This glucuronide conjugate is the principal determinant of the antithrombotic effect observed in vivo.[1][3] This technical guide provides an in-depth overview of the in vitro pharmacology of this compound, detailing its mechanism of action, inhibitory kinetics, and effects on coagulation parameters. The document includes comprehensive experimental protocols and visual diagrams of key pathways and workflows to support research and development in the field of anticoagulation. Although the clinical development of Darexaban was discontinued, the data surrounding its active metabolite remain a valuable resource for the study of direct FXa inhibitors.[4][5]

Mechanism of Action

This compound exerts its anticoagulant effect by directly, selectively, and competitively inhibiting Factor Xa, a critical serine protease in the blood coagulation cascade.[4][6] FXa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[4][7] Thrombin subsequently facilitates the transformation of soluble fibrinogen into an insoluble fibrin (B1330869) clot.[4]

By binding to the active site of both free FXa and FXa assembled in the prothrombinase complex, this compound effectively blocks the amplification of the coagulation cascade, leading to a dose-dependent reduction in thrombin generation and subsequent fibrin formation.[4][6] This direct inhibition is independent of antithrombin, a key differentiator from indirect FXa inhibitors like heparin.[4][6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Darexaban - Wikipedia [en.wikipedia.org]

- 6. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Darexaban Glucuronide: An In-Depth Technical Guide to its Metabolism and Pharmacokinetics in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darexaban (B1669829) (YM150) is an oral, direct Factor Xa (FXa) inhibitor that was investigated for the prevention and treatment of thromboembolic events. A defining characteristic of darexaban's pharmacology is its rapid and extensive first-pass metabolism to its active metabolite, darexaban glucuronide (YM-222714). This glucuronide conjugate is the primary circulating entity and the principal determinant of the observed antithrombotic effect in vivo.[1] This technical guide provides a comprehensive overview of the metabolism and pharmacokinetics of this compound in humans. It consolidates quantitative data from various studies, details key experimental methodologies, and visualizes the metabolic pathways and experimental workflows. While the clinical development of darexaban was discontinued, the insights gained from its study, particularly concerning its extensive metabolism to an active glucuronide, remain highly relevant for the development of new chemical entities.[1][2]

Introduction

Darexaban was developed as a potent and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[2][3] Following oral administration, darexaban is quickly absorbed and undergoes near-complete conversion to this compound.[2][4] This biotransformation is so efficient that plasma concentrations of the parent drug, darexaban, are typically less than 1% of the this compound concentrations.[4] In vitro studies have demonstrated that darexaban and this compound are equipotent in their inhibition of FXa.[4][5] Consequently, the in vivo anticoagulant effect is almost entirely attributable to this compound.[3][4] Understanding the metabolic pathway leading to the formation of this compound and its subsequent pharmacokinetic profile is therefore crucial for a complete characterization of darexaban's pharmacological activity.

Metabolism of Darexaban to this compound

The primary metabolic pathway for darexaban is O-glucuronidation.[4] This process is mediated by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the transfer of glucuronic acid to a substrate.[1][6]

Enzymes Responsible for Glucuronidation

In vitro studies using human liver microsomes (HLM) and human intestinal microsomes (HIM) have identified the specific UGT isoforms responsible for the formation of this compound.[6]

-

In the Liver: UGT1A9 is the predominant enzyme responsible for darexaban glucuronidation.[6][7]

-

In the Intestine: UGT1A10 is the primary catalyzing enzyme, with minor contributions from UGT1A7, UGT1A8, and UGT1A9.[4][6]

Further metabolism of this compound can occur, leading to the formation of minor metabolites. N-oxides of this compound (M2 and M3) have been detected in human plasma and urine.[5][8] The N-oxidation of this compound is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3) in the liver.[9]

Metabolic Pathway of Darexaban

The metabolic conversion of darexaban is a critical step in its mechanism of action. The following diagram illustrates the primary metabolic pathway.

Pharmacokinetics of Darexaban and this compound

Following oral administration, darexaban is rapidly absorbed and converted to this compound.[2][5] The pharmacokinetic profile of this compound is characterized by a rapid time to maximum concentration and a dose-dependent increase in exposure.[10]

Absorption, Distribution, and Excretion

A human mass balance study conducted with a single 60 mg oral dose of [14C]darexaban provides key insights into its absorption, distribution, metabolism, and excretion (ADME).[5][8]

-

Absorption: Darexaban is rapidly absorbed, with peak plasma concentrations of total radioactivity and this compound occurring at approximately 0.75 hours post-dose.[5][8]

-

Distribution: In plasma, this compound is the major drug-related component, accounting for 86-96% of the total radioactivity.[4] The plasma protein binding of darexaban and this compound is 83.6-84.3% and 73.9-77.0%, respectively.[4]

-

Excretion: The administered radioactivity is excreted in approximately equal amounts in the feces (51.9%) and urine (46.4%) over 168 hours.[5][8] this compound is the major component found in urine, while unchanged darexaban is the primary component in feces.[5][8]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for darexaban and this compound in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Darexaban and this compound after a Single Oral Dose

| Parameter | Darexaban | This compound | Reference(s) |

| Tmax (h) | ~0.75 | ~0.75 - 2 | [4][5] |

| t1/2 (h) | Short (due to rapid conversion) | 14 - 18 | [1][2] |

| Plasma Concentration | <1% of this compound | Major circulating entity | [4] |

Table 2: Excretion Profile from a Human Mass Balance Study (60 mg Oral Dose of [14C]darexaban)

| Excretion Route | Percentage of Administered Radioactivity | Major Component(s) | Reference(s) |

| Urine | 46.4% | This compound (M1), N-oxides of M1 (M2, M3) | [5][8] |

| Feces | 51.9% | Darexaban, N-demethyl darexaban (M5) | [5][8] |

Drug-Drug Interaction Potential

Studies have been conducted to evaluate the potential for drug-drug interactions with darexaban.

-

CYP3A4 and P-glycoprotein: Co-administration with rifampicin, a strong inducer of CYP3A4 and P-glycoprotein, did not have a clinically relevant effect on the pharmacokinetics of this compound.[4] Similarly, ketoconazole, a strong inhibitor of CYP3A4 and P-glycoprotein, did not significantly alter the pharmacokinetic profile of this compound.[11] These findings suggest a low potential for clinically significant drug-drug interactions involving these pathways for this compound.[4]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the metabolism and pharmacokinetics of this compound.

In Vitro UGT Phenotyping

Objective: To identify the UDP-glucuronosyltransferase (UGT) isoforms responsible for the glucuronidation of darexaban in human liver and intestine.[6]

Methodology:

-

Microsomes: Human liver microsomes (HLM) and human intestinal microsomes (HIM) are used as the enzyme source.[6]

-

Recombinant UGTs: A panel of recombinant human UGT isoforms is used to screen for activity towards darexaban.[6]

-

Incubation: Darexaban is incubated with the microsomes or recombinant UGTs in the presence of the cofactor UDP-glucuronic acid (UDPGA).[6]

-

Analysis: The formation of this compound is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

-

Enzyme Kinetics: Michaelis-Menten kinetics are determined to calculate the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) for the active UGT isoforms.[6]

Human Mass Balance Study

Objective: To investigate the absorption, metabolism, and excretion of darexaban in humans.[5][12]

Methodology:

-

Study Population: A small cohort of healthy male subjects is typically enrolled.[5][13]

-

Dosing: A single oral dose of radiolabeled darexaban (e.g., [14C]darexaban) is administered.[5]

-

Sample Collection: Blood, plasma, urine, and feces are collected at predefined intervals over a period of several days (e.g., 168 hours).[5][13]

-

Radioactivity Measurement: Total radioactivity in all collected samples is measured using liquid scintillation counting.[12]

-

Metabolite Profiling and Identification: Plasma, urine, and fecal samples are analyzed using LC-MS/MS and/or radio-HPLC to separate and identify the parent drug and its metabolites.[5][14]

-

Data Analysis: The pharmacokinetic parameters of total radioactivity, darexaban, and its major metabolites are calculated. The routes and rates of excretion are determined.[5]

Quantification of Darexaban and this compound in Human Plasma

Objective: To develop a validated analytical method for the simultaneous quantification of darexaban and this compound in human plasma for pharmacokinetic studies.[1]

Methodology:

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.[1] An internal standard is added prior to extraction for accurate quantification.

-

LC-MS/MS Analysis:

-

Chromatography: Separation is achieved using a reversed-phase HPLC column with a gradient elution.[1]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for darexaban, this compound, and the internal standard.[1]

-

-

Calibration and Quantification: A calibration curve is generated using standards of known concentrations. The concentrations of the analytes in the study samples are then determined by comparing their peak area ratios to the calibration curve.[1]

Conclusion

The metabolism of darexaban in humans is characterized by a rapid and extensive conversion to its pharmacologically active metabolite, this compound. This biotransformation, primarily mediated by UGT1A9 in the liver and UGT1A10 in the intestine, results in this compound being the major circulating entity and the principal driver of the anticoagulant effect.[4][6] The pharmacokinetic profile of this compound is well-defined, with rapid absorption and a predictable dose-response relationship.[10] The low potential for clinically significant drug-drug interactions involving CYP3A4 and P-gp further simplifies its clinical pharmacology.[4][11] Although the development of darexaban was halted, the comprehensive understanding of its metabolism and pharmacokinetics, particularly the formation and activity of its glucuronide metabolite, provides valuable knowledge for the ongoing development of novel anticoagulants and other drugs that undergo extensive glucuronidation.

References

- 1. benchchem.com [benchchem.com]

- 2. Darexaban - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The pharmacokinetics of darexaban are not affected to a clinically relevant degree by rifampicin, a strong inducer of P-glycoprotein and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption, metabolism and excretion of darexaban (YM150), a new direct factor Xa inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of darexaban, an oral factor Xa inhibitor, in human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Identification of enzymes responsible for the N-oxidation of this compound, the pharmacologically active metabolite of darexaban, and the glucuronidation of darexaban N-oxides in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of Darexaban, an Oral Direct Factor Xa Inhibitor, in Healthy Elderly Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of darexaban (YM150), an oral direct factor Xa inhibitor, are not affected by ketoconazole, a strong inhibitor of CYP3A and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. allucent.com [allucent.com]

- 13. fda.gov [fda.gov]

- 14. In vitro metabolism of rivaroxaban, an oral, direct factor Xa inhibitor, in liver microsomes and hepatocytes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Roles of UGT1A9 and UGT1A10 in the Glucuronidation of Darexaban

An In-depth Technical Guide for Researchers and Drug Development Professionals

Darexaban (B1669829), a direct factor Xa inhibitor, undergoes extensive metabolism to form its pharmacologically active metabolite, darexaban glucuronide. This biotransformation is critical to the drug's pharmacokinetic and pharmacodynamic profile. This technical guide elucidates the central roles of two key UDP-glucuronosyltransferase (UGT) enzymes, UGT1A9 and UGT1A10, in the formation of this compound. The information presented herein, including quantitative data, detailed experimental methodologies, and pathway visualizations, is intended to support further research and development in the field of anticoagulant therapy.

Core Findings: UGT1A9 and UGT1A10 in Darexaban Metabolism

In vitro studies utilizing human liver microsomes (HLM), human intestinal microsomes (HIM), and recombinant human UGT isoforms have identified UGT1A9 and UGT1A10 as the primary enzymes responsible for darexaban glucuronidation.[1] UGT1A9 is the major contributor to this metabolic pathway in the liver, while UGT1A10 plays the predominant role in the intestine.[1][2] This tissue-specific activity is consistent with the high expression levels of UGT1A9 mRNA in the liver and UGT1A10 mRNA in the intestine.[1]

Other UGT isoforms, namely UGT1A7 and UGT1A8, have demonstrated some activity towards darexaban, but their contribution is considered minor compared to UGT1A9 and UGT1A10.[1]

Quantitative Analysis of Enzyme Kinetics

The kinetic parameters for darexaban glucuronidation by various UGT isoforms have been determined, providing a quantitative understanding of their relative contributions. The following tables summarize these key findings.

Table 1: Kinetic Parameters of Darexaban Glucuronidation by Recombinant UGT Isoforms

| UGT Isoform | Apparent Km (μM) | Intrinsic Clearance (CLint) Ranking |

| UGT1A9 | 35.5 | 1 (Highest) |

| UGT1A8 | Not explicitly stated | 2 |

| UGT1A10 | 34.2 | 3 |

| UGT1A7 | Not explicitly stated | 4 |

Data sourced from Shiraga et al. (2012).[1]

Table 2: Kinetic Parameters of Darexaban Glucuronidation in Human Microsomes

| Microsome Source | Apparent Km (μM) |

| Human Liver Microsomes (HLM) | >250 |

| Human Intestinal Microsomes (HIM) | 27.3 |

Data sourced from Shiraga et al. (2012).[1]

The comparable Km value of recombinant UGT1A10 to that of HIM reinforces the significant role of this enzyme in intestinal first-pass metabolism of darexaban.[1] The high Km value in HLM suggests a lower affinity of the liver enzymes for darexaban under standard in vitro conditions, although the addition of fatty acid-free bovine serum albumin has been shown to decrease the unbound Km, indicating that protein binding may influence the kinetics.[1]

Experimental Protocols

The determination of the roles of UGT1A9 and UGT1A10 in darexaban glucuronidation involves a series of in vitro experiments. The following provides a detailed methodology based on established protocols for UGT activity assays.

I. Determination of UGT Isoform Activity using Recombinant Enzymes

This experiment aims to identify which specific UGT enzymes are capable of metabolizing darexaban.

1. Materials:

-

Recombinant human UGT1A9 and UGT1A10 (and other isoforms for screening)

-

Darexaban

-

UDP-glucuronic acid (UDPGA)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the recombinant UGT enzyme.

-

To activate the enzyme, pre-incubate the mixture with alamethicin on ice.

-

Add darexaban to the reaction mixture at various concentrations to determine kinetic parameters.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA.

-

Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile.

3. Sample Analysis:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

II. Characterization of Darexaban Glucuronidation in Human Liver and Intestinal Microsomes

This experiment assesses the metabolism of darexaban in a more physiologically relevant matrix.

1. Materials:

-

Pooled human liver microsomes (HLM) and human intestinal microsomes (HIM)

-

Darexaban

-

UDPGA

-

Tris-HCl buffer (pH 7.4)

-

MgCl₂

-

Alamethicin

-

Acetonitrile

2. Incubation Procedure:

-

The procedure is similar to that for recombinant enzymes, with HLM or HIM replacing the recombinant UGTs.

-

The protein concentration of the microsomes should be optimized to ensure measurable metabolite formation.

3. Sample Analysis:

-

The analysis is the same as for the recombinant enzyme assay, using LC-MS/MS to quantify the formation of this compound.

III. LC-MS/MS Method for Quantification of Darexaban and this compound

1. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

2. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally suitable for darexaban and its glucuronide.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The precursor-to-product ion transitions for both darexaban and this compound, as well as the internal standard, need to be optimized.

Visualizing the Pathways and Processes

Metabolic Pathway of Darexaban

The primary metabolic pathway for darexaban is direct glucuronidation.

Caption: Darexaban is primarily metabolized to its active glucuronide metabolite by UGT1A9 in the liver and UGT1A10 in the intestine.

Experimental Workflow for UGT Phenotyping

The following diagram illustrates the typical workflow for identifying the UGT enzymes responsible for the metabolism of a compound like darexaban.

Caption: A typical experimental workflow for identifying and characterizing the UGT enzymes involved in the metabolism of a drug candidate.

Conclusion

The glucuronidation of darexaban is a critical metabolic pathway mediated primarily by UGT1A9 in the liver and UGT1A10 in the intestine. The formation of the active metabolite, this compound, is a key determinant of the drug's overall pharmacological effect. A thorough understanding of the roles of these specific UGT isoforms, supported by robust in vitro characterization, is essential for predicting potential drug-drug interactions and inter-individual variability in response to darexaban. The methodologies and data presented in this guide provide a comprehensive resource for researchers in the ongoing development and evaluation of novel anticoagulants.

References

Darexaban Glucuronide: An In-depth Technical Guide on the Active Metabolite of Darexaban

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban (B1669829) (YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] Developed by Astellas Pharma, it was investigated as an anticoagulant for the prevention of thromboembolic events.[1] A pivotal aspect of darexaban's pharmacology is its rapid and extensive first-pass metabolism into its active metabolite, darexaban glucuronide (YM-222714).[2] This glucuronide conjugate is the primary determinant of the antithrombotic effect observed in vivo.[2] Although the clinical development of darexaban was discontinued (B1498344) in September 2011, the wealth of in vitro and in vivo data generated for both the parent drug and its active metabolite provides valuable insights for researchers in the field of anticoagulant drug development.[3] This technical guide provides a comprehensive overview of this compound as the active metabolite of darexaban, focusing on its mechanism of action, comparative in vitro activity, pharmacokinetics, and detailed experimental protocols.

Mechanism of Action: Targeting the Coagulation Cascade

Darexaban and its active metabolite, this compound, exert their anticoagulant effect by directly, selectively, and competitively inhibiting Factor Xa.[1] FXa is a serine protease that plays a crucial role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[4] Its primary function is to convert prothrombin (Factor II) into thrombin (Factor IIa).[1] Thrombin then acts as a central enzyme in hemostasis, catalyzing the conversion of soluble fibrinogen to insoluble fibrin (B1330869), which forms the structural basis of a blood clot.[1]

By binding to the active site of FXa, darexaban and this compound prevent its interaction with prothrombin, thereby inhibiting the generation of thrombin and the subsequent formation of a fibrin clot.[2] This direct inhibition is independent of antithrombin, a key differentiator from indirect FXa inhibitors like heparin.[1] This allows darexaban and its metabolite to inhibit both free FXa and FXa bound within the prothrombinase complex with similar potency.[1][2]

References

The Discovery and Initial Investigation of Darexaban Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban (B1669829) (formerly YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Developed by Astellas Pharma, it was investigated as an anticoagulant for preventing venous thromboembolism, stroke in patients with atrial fibrillation, and ischemic events in acute coronary syndrome.[1] A pivotal aspect of darexaban's pharmacology is its rapid and extensive first-pass metabolism into its active metabolite, darexaban glucuronide (YM-222714).[2][3] This glucuronide conjugate is the primary driver of the antithrombotic effects observed in vivo.[2][4] Although the clinical development of darexaban was discontinued (B1498344) in September 2011, the study of its unique metabolic activation provides valuable insights for the development of oral anticoagulants.[1]

This technical guide offers an in-depth overview of the discovery and initial investigation of this compound, focusing on its mechanism of action, metabolism, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in pharmacology and drug development.

Mechanism of Action

Darexaban and its active metabolite, this compound, function as selective and competitive inhibitors of Factor Xa.[1][5] FXa is a serine protease that plays a crucial role in the blood coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa).[1][6] Thrombin then facilitates the conversion of soluble fibrinogen to insoluble fibrin, which forms the mesh of a blood clot.[1] By binding to the active site of FXa, darexaban and this compound block this critical step, leading to a dose-dependent decrease in thrombin generation and subsequent blood clot formation.[1]

References

- 1. Darexaban - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Physicochemical Properties of Darexaban Glucuronide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darexaban (B1669829) (YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Following administration, darexaban undergoes extensive first-pass metabolism to form its principal and pharmacologically active metabolite, darexaban glucuronide (YM-222714). This glucuronide conjugate is the primary determinant of the antithrombotic effect observed in vivo. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its metabolic pathway, and its mechanism of action. Quantitative data are presented in structured tables, and detailed experimental methodologies are described. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound. Although the clinical development of darexaban was discontinued, the study of its active metabolite remains of significant interest for the development of novel anticoagulants.

Physicochemical Properties

This compound

| Property | Value | Source |

| Chemical Formula | C₃₃H₃₈N₄O₁₀ | |

| Molecular Weight | 650.68 g/mol | [1] |

| CAS Number | 432029-12-4 | [1] |

| Appearance | Solid powder | [2] |

Darexaban (Parent Compound)

| Property | Value | Source |

| Chemical Formula | C₂₇H₃₀N₄O₄ | [2] |

| Molecular Weight | 474.56 g/mol | [2] |

| CAS Number | 365462-23-3 | [2] |

| Calculated pKa | 7.4 | [3] |

| Solubility | Soluble in DMSO, not in water. | [2] |

Metabolism and Pharmacokinetics

Darexaban is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver and to a lesser extent in the small intestine, to form its active metabolite, this compound.[4] This biotransformation is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the main enzyme in the liver and UGT1A10 in the intestine. Darexaban itself has a short half-life due to this rapid conversion. In contrast, this compound has a long half-life of approximately 14-18 hours.[4]

Metabolic conversion of Darexaban to its active glucuronide.

Mechanism of Action

Darexaban and its active metabolite, this compound, are direct, selective, and competitive inhibitors of Factor Xa.[5] FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then facilitates the conversion of fibrinogen to fibrin (B1330869), leading to clot formation. By inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin formation.[5]

Inhibition of Factor Xa in the coagulation cascade.

Pharmacodynamics

Both darexaban and this compound have demonstrated potent anticoagulant activity. The inhibitory constant (Ki) and the concentration required to double the prothrombin time (PT) are summarized below.

| Compound | Target | Kᵢ (µM) | Prothrombin Time Doubling Conc. (µM) | Source |

| Darexaban | Human Factor Xa | 0.031 | 1.2 | [6] |

| This compound | Human Factor Xa | 0.020 | 0.95 | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available. However, the following section outlines general methodologies that are widely used in the pharmaceutical industry for the characterization of drug metabolites.

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, with potentiometric titration and UV-spectroscopy being the most common. For compounds with low aqueous solubility, such as darexaban, a co-solvent system may be employed.[7]

Potentiometric Titration:

-

A solution of the test compound is prepared in a suitable solvent system (e.g., water with a co-solvent).

-

The solution is titrated with a standardized acid or base.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the inflection point of the resulting titration curve.[7]

Determination of LogP/LogD

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for their determination.

Shake-Flask Method:

-

A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (at a specific pH for LogD).

-

The mixture is shaken until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).[8]

-

The LogP or LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Workflow for LogD determination via the shake-flask method.

Determination of Aqueous Solubility

The aqueous solubility of a compound can be determined by several methods, including the equilibrium shake-flask method and high-throughput kinetic methods.

Equilibrium Shake-Flask Method:

-

An excess amount of the solid compound is added to a specific volume of aqueous buffer at a defined pH.

-

The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[9]

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of the dissolved compound in the filtrate or supernatant is quantified by a suitable analytical method, such as HPLC-UV or LC-MS.[10]

Conclusion

This compound is the pharmacologically active metabolite of darexaban and the primary contributor to its anticoagulant effect. This technical guide has summarized its key physicochemical properties, metabolic pathway, and mechanism of action. While specific experimental data for some properties remain elusive due to the discontinuation of the parent drug's development, the provided information and general experimental protocols offer a valuable resource for researchers in the field of anticoagulant drug discovery and development. The understanding of the properties of drug metabolites like this compound is crucial for the design of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Darexaban - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. enamine.net [enamine.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

Darexaban glucuronide preclinical studies and findings

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darexaban (B1669829) (formerly YM150) is an oral, direct Factor Xa (FXa) inhibitor that undergoes rapid and extensive first-pass metabolism to its pharmacologically active metabolite, darexaban glucuronide (YM-222714). This active metabolite is the primary driver of the antithrombotic effect observed in vivo. This technical guide provides a comprehensive overview of the preclinical studies and findings related to this compound, with a focus on its pharmacology, metabolism, and the experimental methodologies used in its evaluation. While clinical development of darexaban was discontinued, the preclinical data offers valuable insights for the development of new anticoagulant therapies.

Mechanism of Action: Targeting the Coagulation Cascade

Both darexaban and its active metabolite, this compound, are potent and selective inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] FXa catalyzes the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin (B1330869), the structural basis of a blood clot. By directly binding to the active site of FXa, darexaban and this compound effectively block the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin formation.[1]

Caption: Darexaban and its glucuronide metabolite inhibit Factor Xa.

Metabolism of Darexaban to this compound

Following oral administration, darexaban is rapidly and extensively metabolized, primarily through glucuronidation, to form this compound. This metabolic conversion is the key determinant of the in vivo activity of the drug.

Metabolic Pathway

The primary metabolic pathway involves the direct conjugation of a glucuronic acid moiety to the darexaban molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Caption: Metabolic conversion of darexaban to its active glucuronide.

Experimental Protocols for Metabolism Studies

-

Objective: To identify the specific UGT isoforms responsible for the glucuronidation of darexaban.

-

Methodology:

-

Enzyme Source: Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B15) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Incubation: Darexaban is incubated with individual recombinant UGT isoforms in the presence of the cofactor UDP-glucuronic acid (UDPGA) in an appropriate buffer system.

-

Analysis: The formation of this compound is monitored over time using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Kinetic Analysis: Michaelis-Menten kinetics are determined by varying the concentration of darexaban to calculate the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) for each active UGT isoform.

-

Preclinical Pharmacology

In Vitro Potency

Darexaban and this compound have been shown to be potent inhibitors of human Factor Xa.

| Compound | Parameter | Value | Reference |

| Darexaban | Ki (human FXa) | 0.031 µM | [2] |

| Prothrombin Time (PT) Doubling Concentration | 1.2 µM | [2] | |

| This compound | Ki (human FXa) | 0.020 µM | [2] |

| Prothrombin Time (PT) Doubling Concentration | 0.95 µM | [1] |

In Vivo Efficacy

Preclinical studies in animal models of thrombosis have demonstrated the antithrombotic efficacy of darexaban following oral administration.

| Model | Species | Compound | Dose (oral) | Effect | Reference |

| Venous Thrombosis | Rat | Darexaban | 0.97 mg/kg | ID₅₀ (Thrombus suppression) | [1] |

| Arterio-venous (A-V) Shunt Thrombosis | Rat | Darexaban | 16.7 mg/kg | ID₅₀ (Thrombus suppression) | [1] |

Experimental Protocols for Pharmacology Studies

-

Objective: To determine the in vitro inhibitory potency (IC50 and Ki) of darexaban and this compound against Factor Xa.

-

Methodology:

-

Reagents: Purified human Factor Xa, a specific chromogenic substrate for FXa (e.g., S-2222), and a suitable assay buffer.

-

Procedure:

-

A fixed concentration of human Factor Xa is incubated with varying concentrations of the test compound (darexaban or this compound) in a microplate well.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis, which results in a color change, is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) over time.

-

-

Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percent inhibition against the inhibitor concentration. The Ki (inhibition constant) can be determined using the Cheng-Prusoff equation.

-

Caption: Workflow for the in vitro Factor Xa inhibition assay.

-

Objective: To evaluate the in vivo antithrombotic efficacy of orally administered darexaban.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are anesthetized.

-

A laparotomy is performed to expose the inferior vena cava (IVC).

-

A segment of the IVC is isolated, and stasis is induced by ligation.

-

Thrombosis is initiated by the application of a thrombogenic stimulus (e.g., topical application of ferric chloride or injection of a thromboplastin-like substance) to the ligated segment.

-

Darexaban is administered orally at various doses prior to the induction of thrombosis.

-

-

Endpoint: After a set period, the ligated IVC segment is excised, and the thrombus is isolated and weighed. The dose of darexaban that causes 50% inhibition of thrombus formation (ID₅₀) is calculated.[1]

-

Preclinical Pharmacokinetics

While detailed quantitative pharmacokinetic data for darexaban and this compound in preclinical species such as rats and dogs are not extensively available in the public domain, the general profile indicates rapid absorption and extensive first-pass metabolism of darexaban. The active metabolite, this compound, is the predominant circulating entity and exhibits a longer half-life than the parent compound.

Preclinical Safety and Toxicology

Specific No-Observed-Adverse-Effect-Levels (NOAELs) from preclinical toxicology studies of darexaban are not publicly available. However, a common finding with anticoagulants in preclinical safety studies is an increased incidence of bleeding at higher doses. In a fertility and reproductive performance study in rats with another Factor Xa inhibitor, a reduction in the number of dams with viable fetuses and a slight increase in post-implantation loss were observed at high doses, with a NOAEL established for these effects.[3] It is important to note that these findings are for a different compound and may not be directly applicable to darexaban.

Conclusion

The preclinical data for darexaban and its active metabolite, this compound, demonstrate a potent and selective inhibition of Factor Xa, leading to effective antithrombosis in animal models. The rapid and extensive conversion of darexaban to its more stable and active glucuronide metabolite is a key characteristic of its pharmacokinetic and pharmacodynamic profile. While the clinical development of darexaban was halted, the preclinical findings have contributed to the broader understanding of direct Factor Xa inhibitors and provide a valuable reference for the ongoing development of novel anticoagulants. Further research in this area will benefit from a more detailed public disclosure of quantitative preclinical pharmacokinetic and safety data to allow for more comprehensive cross-compound comparisons and translational modeling.

References

Understanding the Anticoagulant Effects of Darexaban Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darexaban (B1669829) (YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Following administration, darexaban undergoes rapid and extensive first-pass metabolism, primarily in the liver, to its active metabolite, darexaban glucuronide (YM-222714).[1][3][4] This glucuronide conjugate is the principal determinant of the observed antithrombotic effect in vivo.[3][4] This technical guide provides a comprehensive overview of the anticoagulant properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies. Although the clinical development of darexaban was discontinued (B1498344) in September 2011, the pharmacological profile of its active metabolite remains of significant interest for the ongoing development of novel anticoagulants.[1]

Mechanism of Action

Darexaban and its active metabolite, this compound, are selective and competitive direct inhibitors of Factor Xa.[1][2] FXa occupies a pivotal position in the coagulation cascade, catalyzing the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[5] Thrombin subsequently converts soluble fibrinogen to insoluble fibrin (B1330869), leading to the formation of a stable blood clot.[1] By directly binding to the active site of FXa, this compound inhibits this crucial step, thereby reducing thrombin generation and subsequent fibrin formation in a dose-dependent manner.[1][5] This inhibitory action is independent of antithrombin.[2][6]

Quantitative Anticoagulant Data

The anticoagulant activity of darexaban and this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity against Human Factor Xa

| Compound | Ki (μM) |

| Darexaban | 0.031[2][5] |

| This compound | 0.020[2][5] |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates higher binding affinity.

Table 2: In Vitro Anticoagulant Effects in Human Plasma

| Compound | Doubling Concentration for Prothrombin Time (PT) (μM) |

| Darexaban | 1.2[2][5] |

| This compound | 0.95[2][5] |

The doubling concentration for PT is the concentration of the compound required to double the baseline prothrombin time.

Table 3: In Vivo Antithrombotic Efficacy in Animal Models

| Model | Compound | Dose | Effect |

| Venous Thrombosis (Rat) | Darexaban | ID50: 0.97 mg/kg | Strong suppression of thrombus formation.[2] |

| Arteriovenous Shunt Thrombosis (Rat) | Darexaban | ID50: 16.7 mg/kg | Strong suppression of thrombus formation.[2] |

| Pulmonary Thromboembolism (Mouse) | Darexaban | 10 mg/kg | Significantly reduced mortality rate.[7] |

| FeCl3-induced Venous Thrombosis (Mouse) | Darexaban | ≥ 3 mg/kg | Significantly decreased thrombus protein content.[7] |

ID50: The dose required to achieve 50% inhibition of thrombus formation.

Table 4: In Vivo Effects on Bleeding Time in Animal Models

| Model | Compound | Dose | Effect |

| Venous Thrombosis (Rat) | Darexaban | Antithrombotic doses | No effect on bleeding time.[2] |

| Arteriovenous Shunt Thrombosis (Rat) | Darexaban | Antithrombotic doses | No effect on bleeding time.[2] |

| Tail-transection (Mouse) | Darexaban | Up to 10 mg/kg | No significant effect on the amount of blood loss.[7] |

Experimental Protocols

In Vitro Factor Xa Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of darexaban and this compound against purified human Factor Xa.

Methodology:

-

A chromogenic substrate specific for Factor Xa is used.

-

Purified human Factor Xa is incubated with varying concentrations of the inhibitor (darexaban or this compound).

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate cleavage is measured spectrophotometrically by monitoring the change in absorbance over time.

-

The Ki value is calculated from the reaction rates at different inhibitor and substrate concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics with competitive inhibition).

Prothrombin Time (PT) Assay

Objective: To assess the effect of darexaban and this compound on the extrinsic and common pathways of coagulation in human plasma.

Methodology:

-

Sample Preparation: Whole blood is collected in tubes containing 3.2% sodium citrate. Platelet-poor plasma is obtained by centrifugation.[8]

-

Incubation: The platelet-poor plasma is incubated with various concentrations of darexaban or this compound at 37°C.[5]

-

Initiation: A thromboplastin (B12709170) reagent (containing tissue factor and phospholipids) is added to the plasma to initiate coagulation.[5][8]

-

Measurement: The time taken for a fibrin clot to form is measured using a coagulometer.[5]

-

Data Analysis: The concentration of the inhibitor that doubles the baseline prothrombin time is determined.[2][5]

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of darexaban and this compound on the intrinsic and common pathways of coagulation in human plasma.[7]

Methodology:

-

Sample Preparation: Platelet-poor plasma is prepared as described for the PT assay.[8]

-

Incubation: The plasma is incubated with a contact activator (e.g., silica) and a partial thromboplastin reagent (phospholipids) in the presence of various concentrations of the inhibitor.

-

Initiation: Coagulation is initiated by the addition of calcium chloride.

-

Measurement: The time to clot formation is measured using a coagulometer.

Pharmacokinetics and Metabolism

Darexaban is rapidly absorbed and undergoes extensive first-pass metabolism, primarily through glucuronidation in the liver and to a lesser extent in the small intestine, to form its active metabolite, this compound.[1] This conversion is so rapid and extensive that the plasma concentrations of the parent drug, darexaban, are very low, often less than 1% of the glucuronide metabolite.[4] Consequently, this compound is the main driver of the antithrombotic effects observed in vivo.[1][4] this compound has a long half-life of approximately 14-18 hours.[1]

References

- 1. Darexaban - Wikipedia [en.wikipedia.org]

- 2. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Darexaban: anticoagulant effects in mice and human plasma in vitro, antithrombotic effects in thrombosis and bleeding models in mice and effects of anti-inhibitor coagulant complex and recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Darexaban Glucuronide using PT and aPTT Assays

Introduction

Darexaban (B1669829) (YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Following oral administration, darexaban undergoes rapid and extensive first-pass metabolism, primarily in the liver and small intestine, to its active metabolite, darexaban glucuronide (YM-222714).[1][3][4] This glucuronide conjugate is the main determinant of the antithrombotic effect observed in vivo.[1][5] Both darexaban and this compound are potent, selective, and competitive inhibitors of FXa, which plays a pivotal role by converting prothrombin (Factor II) into thrombin (Factor IIa).[1][5] By inhibiting FXa, they effectively reduce thrombin generation and subsequent fibrin (B1330869) clot formation.[2][3][5]

Standard coagulation assays, such as the Prothrombin Time (PT) and the activated Partial Thromboplastin (B12709170) Time (aPTT), are essential in vitro tools for characterizing the anticoagulant activity of direct FXa inhibitors like this compound.[2][6] These assays help determine potency and establish concentration-effect relationships.[2] The PT assay evaluates the integrity of the extrinsic and common pathways, while the aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.[2][7][8]

Mechanism of Action: Targeting the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin clot. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways, making it a crucial component of the common pathway.[2] this compound exerts its anticoagulant effect by directly binding to and inhibiting FXa, thereby blocking the amplification of the coagulation cascade.[2]

Quantitative Data Summary

In vitro studies have quantified the inhibitory potency of darexaban and its active glucuronide metabolite against human Factor Xa and their effect on prolonging clotting time in human plasma. This compound is slightly more potent than the parent compound in both inhibiting FXa and prolonging prothrombin time.[5]

Table 1: Inhibitory Activity against Factor Xa

| Compound | Kᵢ (μM) vs. Human Factor Xa |

|---|---|

| Darexaban | 0.031[5][6][9] |

| this compound | 0.020[5][6][9] |

Table 2: Effect on Prothrombin Time (PT) in Human Plasma

| Compound | Concentration to Double Prothrombin Time (μM) |

|---|---|

| Darexaban | 1.2[5][6][9] |

| this compound | 0.95[5][6][9] |

Experimental Protocols

Prothrombin Time (PT) Assay

Objective: To assess the anticoagulant effect of this compound on the extrinsic and common pathways of coagulation in human plasma.[1]

Principle: The PT assay measures the time required for clot formation in citrated plasma after the addition of a thromboplastin reagent, which contains tissue factor and phospholipids, to initiate coagulation.[5][7] The prolongation of this clotting time is proportional to the concentration of the FXa inhibitor.

Materials:

-

Citrated human platelet-poor plasma (PPP)

-

Thromboplastin reagent (containing tissue factor, phospholipids, and calcium)

-

This compound (or Darexaban) stock solution (e.g., in DMSO)

-

Coagulometer (optical or mechanical)

-

Calibrated pipettes

-

Incubator or water bath at 37°C

-

Cuvettes for the coagulometer

Protocol:

-

Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent to 37°C for at least 10-15 minutes before use.[6]

-

Sample Preparation (Spiked Plasma): a. Prepare a stock solution of this compound in a suitable solvent like DMSO. b. Create serial dilutions of the stock solution. c. Spike aliquots of human plasma with the different concentrations of this compound. Ensure the final solvent concentration is low (e.g., <1%) to avoid affecting the assay. Include a vehicle control (plasma with solvent only).

-

Assay Measurement: a. Pipette 100 µL of the spiked plasma sample into a pre-warmed coagulometer cuvette.[6] b. Incubate the plasma at 37°C for a specified time (typically 2-3 minutes).[2] c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette to initiate the clotting reaction and simultaneously start the timer.[6] d. The coagulometer will automatically detect and record the time in seconds for a fibrin clot to form.

-

Data Analysis: a. Perform all measurements in duplicate or triplicate. b. Plot the mean clotting time (in seconds) against the corresponding concentration of this compound. c. Determine the concentration of this compound that doubles the baseline PT of the vehicle control.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the anticoagulant effect of this compound on the intrinsic and common pathways of coagulation.[2]

Principle: The aPTT assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica, ellagic acid) and a partial thromboplastin reagent (phospholipids), followed by recalcification.[6][8] this compound prolongs the aPTT in a concentration-dependent manner.[2]

Materials:

-

Citrated human platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator and phospholipids)

-

0.025 M Calcium Chloride (CaCl₂) solution

-

This compound (or Darexaban) stock solution

-

Coagulometer

-

Calibrated pipettes

-

Incubator or water bath at 37°C

-

Cuvettes for the coagulometer

Protocol:

-

Reagent Preparation: Reconstitute the aPTT reagent as per the manufacturer's guidelines. Pre-warm the aPTT reagent and the CaCl₂ solution to 37°C.[6]

-

Sample Preparation (Spiked Plasma): Prepare a series of spiked plasma samples with varying concentrations of this compound as described for the PT assay, including a vehicle control.

-

Assay Measurement: a. Pipette 100 µL of the spiked plasma sample into a pre-warmed cuvette.[6] b. Add 100 µL of the pre-warmed aPTT reagent to the plasma.[6] c. Incubate the mixture at 37°C for a specified activation time (typically 3-5 minutes), as recommended by the reagent manufacturer.[6] d. Add 100 µL of the pre-warmed CaCl₂ solution to the mixture and simultaneously start the timer.[6] e. The coagulometer will measure the time in seconds required for clot formation.[6]

-

Data Analysis: a. Perform all measurements in duplicate or triplicate. b. Plot the mean clotting time (in seconds) against the corresponding this compound concentration. c. Analyze the concentration-response relationship.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Darexaban - Wikipedia [en.wikipedia.org]

- 4. Absorption, metabolism and excretion of darexaban (YM150), a new direct factor Xa inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 9. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Factor Xa Inhibition Assay for Darexaban Glucuronide Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Following administration, Darexaban is rapidly and extensively metabolized to its active metabolite, Darexaban glucuronide (YM-222714).[3][4] This glucuronide is the primary determinant of the antithrombotic effect observed in vivo.[5][6] Both Darexaban and this compound are potent and competitive inhibitors of human Factor Xa.[1][5] Understanding the inhibitory potency of this compound is crucial for assessing the overall efficacy and pharmacological profile of Darexaban.

These application notes provide a detailed protocol for determining the inhibitory potency of this compound against Factor Xa using a chromogenic assay. This method allows for the quantification of the inhibitor's ability to block the enzymatic activity of FXa, providing key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Quantitative Data Summary

The inhibitory potency of Darexaban and its active metabolite, this compound, against human Factor Xa has been determined through various in vitro assays. The following table summarizes key quantitative data for easy comparison.

| Compound | Parameter | Value | Species | Assay Conditions | Reference |

| Darexaban | Ki | 0.031 µM | Human | Enzyme assay | [1][2] |

| IC50 | 54.6 nM | Human | Enzyme assay | [4] | |

| Prothrombin Time (PT) Doubling Concentration | 1.2 µM | Human | Human plasma | [1][4] | |

| This compound | Ki | 0.020 µM | Human | Enzyme assay | [1][2] |

| Prothrombin Time (PT) Doubling Concentration | 0.95 µM | Human | Human plasma | [1][4] |

Signaling Pathway: The Coagulation Cascade and Factor Xa Inhibition

The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa, in complex with Factor Va, forms the prothrombinase complex, which catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to form fibrin monomers, which polymerize to form a stable clot.[7][8][9][10][11] Darexaban and this compound directly inhibit Factor Xa, thereby blocking the common pathway of the coagulation cascade and reducing thrombin generation.[5]

Figure 1: The coagulation cascade and the point of inhibition by Darexaban and this compound.

Experimental Protocols

Chromogenic Factor Xa Inhibition Assay

This protocol describes a method for determining the inhibitory activity of this compound on purified human Factor Xa. The principle of this assay is that active FXa cleaves a specific chromogenic substrate, releasing a colored product (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm.[12][13] The presence of an inhibitor like this compound reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's concentration.

Materials:

-

Purified human Factor Xa

-

Chromogenic FXa substrate (e.g., S-2222)

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

-

This compound Working Solutions: Perform serial dilutions of the stock solution in assay buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%) to avoid solvent effects.

-

Factor Xa Solution: Dilute the purified human Factor Xa in assay buffer to a working concentration that provides a linear rate of substrate hydrolysis over the measurement period. The optimal concentration should be determined empirically.

-

Chromogenic Substrate Solution: Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.

-

-

Assay Protocol:

-

Add a defined volume of assay buffer to all wells of a 96-well microplate.

-

Add the serially diluted this compound working solutions or vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.

-

Add the diluted Factor Xa solution to all wells except for the blank controls.

-

Incubate the plate at 37°C for a predetermined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate solution to all wells.

-

Immediately place the microplate in a pre-warmed (37°C) microplate reader.

-

-

Measurement:

-

Measure the absorbance at 405 nm. The measurement can be performed in two modes:

-

Kinetic Mode: Monitor the change in absorbance over time (e.g., every 30 seconds for 10-20 minutes). The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

-

Endpoint Mode: After a fixed incubation time (e.g., 15 minutes), stop the reaction (e.g., by adding a stopping reagent like acetic acid) and measure the final absorbance.

-

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).

-

Prothrombin Time (PT) Assay